molecular formula C23H20N2O3S B12155893 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole

1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole

Cat. No.: B12155893
M. Wt: 404.5 g/mol
InChI Key: HMTWCFNLIMPJIM-UHFFFAOYSA-N
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Description

1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The sulfonylation and benzoylation steps are then carried out using appropriate sulfonyl chlorides and benzoyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl and benzoyl groups enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is unique due to its combination of sulfonyl and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone

InChI

InChI=1S/C23H20N2O3S/c26-23(24-14-12-17-6-1-3-10-21(17)24)19-8-5-9-20(16-19)29(27,28)25-15-13-18-7-2-4-11-22(18)25/h1-11,16H,12-15H2

InChI Key

HMTWCFNLIMPJIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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